molecular formula C9H11ClN2O B1427385 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine CAS No. 1350356-47-6

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cat. No. B1427385
M. Wt: 198.65 g/mol
InChI Key: SNVCEBDESUCGED-UHFFFAOYSA-N
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Description

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It has an IUPAC name of 4-chloro-6-tetrahydro-2H-pyran-4-ylpyrimidine .


Synthesis Analysis

The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine involves the preparation of a zinc reagent, followed by a reaction with copper (I) iodide, Pd (dppf)Cl2, and 4,6-dichloropyrimidine . The mixture is heated and then cooled, and the resulting product is purified by silica gel chromatography .


Molecular Structure Analysis

The InChI code for 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is 1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine include a molecular weight of 198.65 .

Scientific Research Applications

Design and Discovery of PDE9A Inhibitors

The compound 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a key intermediate in the synthesis of selective brain penetrant phosphodiesterase 9A (PDE9A) inhibitors, such as PF-04447943. These inhibitors are studied for their potential in treating cognitive disorders by elevating central cyclic guanosine monophosphate (cGMP) levels in the brain and cerebrospinal fluid (CSF) of rodents. They have shown procognitive activity in rodent models and synaptic stabilization in amyloid precursor protein (APP) transgenic mouse models, indicating their potential application in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Heterocyclic Synthesis

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is also utilized in heterocyclic synthesis, serving as a building block for creating diverse pyrimidine-based derivatives with expected biological activity. These derivatives are synthesized through reactions with various electrophilic and nucleophilic reagents, leading to the development of compounds that could have pharmacological applications (Elian et al., 2014).

Synthesis of Disubstituted Pyrimidines

The synthesis of novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases the versatility of pyrimidine derivatives as intermediates for further chemical modifications. These disubstituted pyrimidines can be of interest for their pharmacological properties, demonstrating the broad utility of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in medicinal chemistry (Ogurtsov & Rakitin, 2021).

Development of Pyrazole-Based Pyrimidine Scaffolds

Research on pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives highlights the potential of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in the synthesis of compounds with possible applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This emphasizes the compound's role in the development of novel drug designs due to the therapeutic potentials of pyrazole and pyrimidine nuclei in pharmaceuticals (Ajani et al., 2019).

properties

IUPAC Name

4-chloro-6-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVCEBDESUCGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Synthesis routes and methods

Procedure details

A mixture of copper(I) iodide (0.067 g, 0.35 mmol), Pd(dppf)Cl2 (0.14 g, 0.18 mmol), and 4,6-dichloropyrimidine (0.52 g, 3.50 mmol) in DMA (3 mL) was placed under argon atmosphere using 3 evacuation/backfill cycles. The zinc reagent prepared in Step 1a above (4.5 mL, about 4.5 mmol) was added dropwise via syringe and the mixture was heated to 80° C. for 4 h, then cooled to RT. Ethyl acetate and saturated aqueous ammonium chloride were added, the resulting layers were separated, and the organic layer was washed with water (2×), brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give an oil. The oil was purified by silica gel chromatography to give 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (0.13 g, 0.64 mmol, 14% yield) as a light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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